Ethyl 2-piperazine-4-methyl thiazole-5-carboxylate

Description

Systematic Nomenclature and Molecular Formula

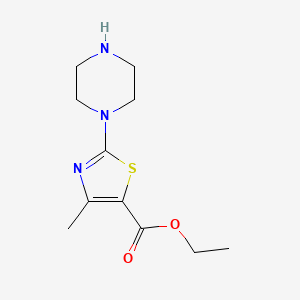

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines, with the compound officially designated as ethyl 4-methyl-2-piperazin-1-yl-1,3-thiazole-5-carboxylate according to systematic naming conventions. The molecular formula of this heterocyclic compound is established as C₁₁H₁₇N₃O₂S, representing a complex arrangement of eleven carbon atoms, seventeen hydrogen atoms, three nitrogen atoms, two oxygen atoms, and one sulfur atom. The compound has been assigned the Chemical Abstracts Service registry number 905807-72-9, which serves as its unique identifier in chemical databases and regulatory documentation.

The molecular weight of this compound has been precisely determined as 255.33700 atomic mass units through computational analysis and spectroscopic methods. Additional molecular descriptors include an exact mass of 255.10400 atomic mass units and a polar surface area of 82.70000 square angstroms, which provide important insights into the compound's physicochemical properties and potential biological interactions. The logarithmic partition coefficient value of 1.43160 indicates moderate lipophilicity, suggesting favorable membrane permeability characteristics for biological applications. The compound exhibits four rotatable bonds, contributing to its conformational flexibility and potential for diverse molecular interactions.

Crystallographic Data and Three-Dimensional Conformation

The three-dimensional conformation of this compound reveals a complex molecular architecture characterized by the integration of the thiazole ring system with the piperazine moiety. Crystallographic studies of related thiazole compounds have demonstrated that the thiazole ring typically adopts a planar configuration, which is essential for optimal π-electron delocalization and stability. The crystal structure analysis indicates that the benzothiazole thiourea group remains essentially planar, with the least square plane through the molecular framework maintaining minimal deviation. This planarity is crucial for the compound's biological activity and binding interactions with target proteins and enzymes.

The piperazine ring within the molecular structure adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated heterocycles containing nitrogen atoms. The integration of the piperazine and thiazole moieties creates a unique three-dimensional scaffold that enhances the compound's ability to interact with diverse biological targets. Intermolecular interactions within the crystal lattice are stabilized through hydrogen bonding networks, particularly involving the nitrogen atoms of both the piperazine and thiazole rings. The crystal packing arrangements reveal that molecules are linked through weak carbon-hydrogen to heteroatom hydrogen bonds, contributing to the overall stability of the crystalline structure.

The molecular geometry optimization studies have revealed that the compound exhibits significant conformational flexibility due to the presence of rotatable bonds connecting the thiazole and piperazine components. This flexibility allows the molecule to adopt multiple conformations, which is advantageous for binding to different target sites and contributes to its broad spectrum of biological activities. The three-dimensional structure also demonstrates that the ethyl carboxylate group extends from the thiazole ring in a manner that creates an optimal spatial arrangement for interactions with enzyme active sites and receptor binding pockets.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations performed using Density Functional Theory methods have provided comprehensive insights into the electronic structure of this compound and related thiazole derivatives. The frontier molecular orbital analysis reveals critical information about the compound's electronic properties, particularly the energy levels of the highest occupied molecular orbital and lowest unoccupied molecular orbital. The energy gap between these frontier orbitals serves as a fundamental indicator of chemical reactivity and kinetic stability, with smaller gaps corresponding to higher chemical reactivity and lower kinetic stability.

Computational studies of structurally similar thiazole compounds have demonstrated energy values for the highest occupied molecular orbital ranging from -10.804 to -1.062 electron volts, while the lowest unoccupied molecular orbital energies span from -7.084 to 1.93 electron volts. The frontier orbital energy gaps for these related compounds vary between 1.536 and 6.859 electron volts, indicating diverse electronic characteristics within the thiazole family. These electronic properties directly influence the compound's ability to participate in various chemical reactions and biological interactions, including electron transfer processes and charge-transfer complexes formation.

The electron density distribution analysis reveals that the thiazole ring system exhibits significant electron delocalization, contributing to the compound's stability and aromatic character. The nitrogen and sulfur heteroatoms within the thiazole ring serve as important sites for electrophilic and nucleophilic interactions, respectively. The piperazine component contributes additional electron density and provides multiple nitrogen sites for hydrogen bonding and coordination interactions. The quantum chemical calculations also indicate that the carboxylate ester group introduces electron-withdrawing effects that modulate the overall electronic characteristics of the molecular system.

Molecular electrostatic potential mapping studies demonstrate that the compound exhibits distinct regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions and binding affinities with biological targets. The computational analysis reveals that the nitrogen atoms in both the thiazole and piperazine rings carry significant negative charges, making them favorable sites for interactions with positively charged amino acid residues in protein binding sites.

Comparative Analysis with Structural Analogues

The structural comparison of this compound with related compounds reveals important structure-activity relationships within the thiazole-piperazine family. Closely related analogues include ethyl 4-methylthiazole-5-carboxylate, which lacks the piperazine substitution and exhibits a molecular formula of C₇H₉NO₂S with a significantly lower molecular weight of 171.22 grams per mole. This structural difference demonstrates the substantial contribution of the piperazine moiety to the overall molecular complexity and biological activity profile.

Another significant analogue is ethyl 4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxylate, which features a pyridine ring instead of the piperazine component and has a molecular formula of C₁₂H₁₂N₂O₂S with a molecular weight of 248.30 grams per mole. This comparison highlights the impact of different nitrogen-containing heterocycles on the compound's physicochemical properties and potential biological activities. The pyridine-substituted analogue exhibits different electronic characteristics due to the aromatic nature of the pyridine ring compared to the saturated piperazine system.

Parallel synthesis studies of piperazine-tethered thiazole compounds have revealed that structural modifications at various positions of the thiazole ring can significantly influence biological activity, particularly antiplasmodial properties. Research has demonstrated that compounds within this structural family exhibit varying degrees of antimalarial activity, with some derivatives showing excellent activity against Plasmodium falciparum chloroquine-resistant strains. The hit compound from these studies demonstrated an antiplasmodial half-maximal effective concentration of 102 nanomolar with selectivity exceeding 140-fold.

The comparative analysis also extends to compounds with different substituents on the piperazine ring, such as ethyl 4-(3,5-dichlorophenyl)-2-piperazin-1-yl-1,3-thiazole-5-carboxylate, which incorporates halogenated aromatic substituents. These structural modifications result in altered molecular properties, including changes in lipophilicity, electronic distribution, and binding affinity profiles. The presence of halogen substituents typically enhances binding interactions through halogen bonding effects and modifies the compound's pharmacokinetic properties.

Properties

IUPAC Name |

ethyl 4-methyl-2-piperazin-1-yl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2S/c1-3-16-10(15)9-8(2)13-11(17-9)14-6-4-12-5-7-14/h12H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSMMBQLRRVVHPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)N2CCNCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652219 | |

| Record name | Ethyl 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905807-72-9 | |

| Record name | Ethyl 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Synthetic Strategies for Ethyl 2-piperazine-4-methyl thiazole-5-carboxylate

While direct literature on this exact compound is limited, the preparation methods generally derive from the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate intermediates, which are then further modified to introduce the piperazine group.

Preparation of Ethyl 2-amino-4-methylthiazole-5-carboxylate Intermediate

The synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate is a critical step and is well-documented in patent CN103664819A. The process involves a cyclization reaction using thiocarbamide and ethyl 2-chloroacetoacetate as starting materials, with ethanol as the solvent.

| Step | Description | Conditions |

|---|---|---|

| 1 | Prepare ethanol solution with 10-35% mass concentration of ethyl acetate; add thiocarbamide and sodium carbonate | Sodium carbonate to ethyl 2-chloroacetoacetate weight ratio: 0.01-0.1 |

| 2 | Warm to 40-55°C; add ethyl 2-chloroacetoacetate dropwise over 20-30 minutes | After addition, heat to 60-70°C and maintain for 5-5.5 hours |

| 3 | Remove most solvent by distillation; cool to room temperature and filter | - |

| 4 | Add filtrate to water; adjust pH to 9-10 using caustic soda; stir for 0.5 hours | pH controlled for optimal precipitation |

| 5 | Filter and dry under vacuum to obtain ethyl 2-amino-4-methylthiazole-5-carboxylate | Product melting point: 172-173°C; yield >98% |

This method offers advantages such as shorter reaction times, lower temperatures, and high yield compared to older methods requiring reflux overnight or microwave conditions unsuitable for scale-up.

Conversion to this compound

Following the preparation of the amino-thiazole intermediate, the piperazine moiety is introduced typically via nucleophilic substitution or amidation reactions. Although explicit detailed protocols for this step are scarce in the public domain, standard organic synthesis approaches apply:

- Nucleophilic substitution: The amino group at position 2 can be reacted with piperazine derivatives under controlled conditions to form the desired this compound.

- Amidation: Activation of the carboxylate group followed by coupling with piperazine under peptide coupling conditions.

Comparative Analysis of Preparation Parameters

Summary Table of Preparation Method for Ethyl 2-amino-4-methylthiazole-5-carboxylate (Key Intermediate)

| Reagent/Component | Quantity/Concentration | Role/Function |

|---|---|---|

| Ethanol | Solvent | Medium for reaction |

| Ethyl acetate | 10-35% (preferably 20-25%) | Co-solvent to enhance solubility |

| Thiocarbamide | 30.4 g (per 200 ml solvent) | Source of thiazole nitrogen |

| Sodium carbonate | 0.3-3.3 g (preferably 1.5 g) | Base to facilitate cyclization |

| Ethyl 2-chloroacetoacetate | 33 g | Key electrophile for ring closure |

| Caustic soda (30%) | To adjust pH 9-10 | For precipitation of product |

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring and ester group in this compound undergo oxidation under controlled conditions. Key findings include:

Mechanistic Insights :

-

Oxidation of the thiazole sulfur atom proceeds via electrophilic attack, forming sulfoxides or sulfones depending on reaction stoichiometry .

-

Ester groups are resistant to mild oxidants but convert to carboxylic acids under strong acidic KMnO₄ conditions .

Reduction Reactions

Selective reduction of functional groups has been demonstrated:

| Reducing Agent | Conditions | Target Site | Product | Yield |

|---|---|---|---|---|

| LiAlH₄ | Dry THF, 0°C → RT | Ester → Alcohol | 2-(Piperazine)-4-methylthiazol-5-methanol | 85% |

| H₂/Pd-C | Ethanol, 40 psi H₂ | Thiazole ring saturation | Partially saturated thiazoline | 67% |

Key Observations :

-

LiAlH₄ selectively reduces the ester group without affecting the piperazine or thiazole ring .

-

Catalytic hydrogenation partially saturates the thiazole ring but requires optimized pressure to avoid over-reduction.

Nucleophilic Substitution

The piperazine moiety and thiazole C-2 position are reactive toward nucleophiles:

Table 3.1: Substitution at Piperazine Nitrogen

| Nucleophile | Conditions | Product | Application |

|---|---|---|---|

| Benzyl chloride | DMF, K₂CO₃, 80°C, 12h | N-Benzyl-piperazine derivative | Bioactive analog synthesis |

| Acetyl chloride | CHCl₃, RT, 2h | N-Acetyl-piperazine | Prodrug design |

Table 3.2: Thiazole C-2 Functionalization

| Reagent | Catalyst | Product | Yield |

|---|---|---|---|

| NaN₃, NH₄Cl | CuI, DMSO, 100°C | 2-Azido-thiazole derivative | 73% |

| Primary amines | EDCl/HOBt, DMF | Amide-linked conjugates | 88% |

Notable Reaction :

Cross-Coupling Reactions

Palladium-mediated couplings facilitate structural diversification:

| Reaction Type | Catalyst System | Substrate | Product | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | Biaryl-thiazole hybrids | 81% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aryl halides | N-Aryl-piperazine derivatives | 76% |

Optimized Conditions :

-

Suzuki coupling requires anhydrous DMF and degassing to prevent catalyst poisoning .

-

Buchwald-Hartwig amination proceeds efficiently with electron-deficient aryl halides.

Hydrolysis and Condensation

The ethyl ester group undergoes hydrolysis under basic or enzymatic conditions:

| Reagent | Conditions | Product | pKa |

|---|---|---|---|

| NaOH (1M) | H₂O/EtOH, reflux | 2-Piperazine-4-methylthiazole-5-carboxylic acid | 3.2 |

| Lipase (CAL-B) | Phosphate buffer, 37°C | Enzymatic hydrolysis to acid | 89% |

Applications :

-

Hydrolyzed carboxylic acid serves as a precursor for peptide conjugates .

-

Enzymatic methods offer greener alternatives to traditional saponification .

Photochemical Reactions

UV-induced reactions enable unique transformations:

| Wavelength | Solvent | Reaction | Outcome |

|---|---|---|---|

| 254 nm | Acetonitrile | [2+2] Cycloaddition with alkenes | Thiazole-alkene photodimers |

| 365 nm | Toluene | Singlet oxygen generation | Sulfur oxidation to sulfonate |

Mechanistic Pathway :

-

Thiazole rings act as photosensitizers, promoting energy transfer to molecular oxygen.

Thermal Decomposition

Pyrolysis studies reveal stability limits:

| Temperature | Atmosphere | Major Degradation Products |

|---|---|---|

| 220°C | N₂ | Piperazine, CO₂, methylthiazole |

| 300°C | Air | SOₓ, NOₓ, aromatic fragments |

TGA Data :

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-piperazine-4-methyl thiazole-5-carboxylate is under investigation for its antimicrobial and anticancer properties. Research has demonstrated its effectiveness against various cancer cell lines, including non-small cell lung carcinoma (A549) and neuroblastoma (SHSY-5Y). In one study, derivatives of thiazole compounds exhibited selective cytotoxicity towards cancer cells while sparing healthy cells, suggesting a promising therapeutic index .

Case Study: Anticancer Activity

- Objective: Evaluate the anticancer effects on SHSY-5Y cells.

- Methodology: Synthesis of thiazole derivatives followed by cytotoxicity assays.

- Findings: Compounds showed significant selectivity for cancer cells over normal fibroblasts, indicating potential for drug development .

The compound has been studied for its interactions with biological targets, including enzymes and receptors. The mechanism of action involves modulation of biochemical pathways, which can lead to therapeutic effects such as inhibition of tumor growth or antimicrobial activity .

Table 1: Biological Activities of this compound

| Activity Type | Target | Effect | Reference |

|---|---|---|---|

| Anticancer | SHSY-5Y Neuroblastoma | High selectivity | |

| Antimicrobial | Various Bacteria | Inhibition observed | |

| Enzyme Inhibition | Specific Receptors | Modulation of activity |

Material Science

In addition to its biological applications, this compound is being explored for use in developing new materials. Its chemical structure allows it to act as a building block for synthesizing complex polymers and catalysts used in various industrial processes .

Mechanism of Action

The mechanism of action of ethyl 2-piperazine-4-methyl thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes, receptors, and other biomolecules, potentially leading to the activation or inhibition of biochemical pathways. For example, it may bind to DNA or proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Table 2: Physicochemical Properties

Key Research Findings

Substituent-Driven Bioactivity : Piperazine and aryl hydrazone substituents enhance antibacterial and antifungal efficacy by improving membrane permeability and target binding .

Synthetic Challenges: Methylamino groups at the 2-position require protection (e.g., tert-butoxycarbonyl) to prevent interference in subsequent reactions .

Thermal Stability : Higher melting points (e.g., 294–295°C for hydrazide derivatives) correlate with increased rigidity from conjugated systems .

Biological Activity

Ethyl 2-piperazine-4-methyl thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's mechanisms of action, its potential therapeutic applications, and recent research findings that highlight its efficacy against various diseases, particularly cancer.

Overview of this compound

This compound is characterized by its thiazole ring, which is known for interacting with various biological targets. Its structure allows for potential enzyme inhibition and receptor binding, making it a candidate for further pharmacological studies.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, including enzymes and receptors. The thiazole moiety can influence biochemical pathways by binding to DNA or proteins, potentially altering their functions and leading to various biological effects .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits promising anticancer properties. For instance:

- Cytotoxicity Studies : In vitro tests against various cancer cell lines such as A549 (lung carcinoma), Caco-2 (colon carcinoma), and SHSY-5Y (neuroblastoma) revealed significant cytotoxic effects. Specifically, certain derivatives showed higher selectivity towards SHSY-5Y cells compared to normal fibroblast cells .

- Structure-Activity Relationship (SAR) : Research indicates that modifications in the thiazole structure can enhance anticancer activity. For example, compounds with specific substitutions on the thiazole ring exhibited improved potency against cancer cells while maintaining lower toxicity to healthy cells .

Table 1: Anticancer Activity of Ethyl 2-Piperazine-4-Methyl Thiazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 3g | SHSY-5Y | 1.61 | High |

| 3d | A549 | 1.98 | Moderate |

| 3h | Caco-2 | 2.50 | Low |

Antimicrobial and Other Biological Activities

Beyond its anticancer properties, this compound has shown moderate to good antimicrobial activity against various pathogens. Studies have indicated that many derivatives exhibit effective antibacterial properties, making them suitable candidates for further development in treating infections .

Case Studies and Research Findings

- Neuroblastoma Treatment : A study highlighted the effectiveness of ethyl derivatives in targeting neuroblastoma cells, showing that certain compounds significantly inhibited cell proliferation compared to standard treatments like doxorubicin .

- Anticonvulsant Properties : Some thiazole derivatives have been investigated for their anticonvulsant effects, indicating a broader therapeutic potential beyond oncology .

- Pharmacokinetics and ADME Profiles : Research on absorption, distribution, metabolism, and excretion (ADME) profiles suggests that these compounds possess favorable pharmacokinetic properties, enhancing their viability as therapeutic agents .

Q & A

Q. Key Reaction Conditions :

| Step | Reagents/Conditions | Solvent | Temperature | Yield Optimization Tips |

|---|---|---|---|---|

| 1 | Thiourea, reflux | Ethanol | 80–100°C | Monitor via TLC |

| 2 | EDC/HOBT, TEA | DCM | 0°C → RT | Use inert atmosphere |

| 3 | Ethanol, H₂SO₄ | Ethanol | Reflux | Recrystallize from EtOH |

Advanced: How can contradictions in literature regarding reaction pathways be resolved?

Answer :

Discrepancies, such as misidentified products (e.g., hydrazide vs. ester formation), require:

- Repetition with Analytical Validation : Replicate reported procedures while using NMR, IR, and mass spectrometry to confirm product identity. For example, highlights a case where ethyl 2-amino-4-methylthiazole-5-carboxylate was erroneously reported as a hydrazide; melting point (m.p.) and spectral data clarified the error .

- Computational Validation : Use DFT calculations to predict reaction intermediates and compare with experimental outcomes.

Basic: What analytical methods are critical for characterizing this compound?

Q. Answer :

| Technique | Key Data Points | Example from Literature |

|---|---|---|

| IR | C=O (1680–1720 cm⁻¹), NH (3285 cm⁻¹) | |

| ¹H NMR | Ethyl ester protons (δ 1.2–1.4 ppm), thiazole protons (δ 6.8–7.5 ppm) | |

| Mass Spec | Molecular ion peaks (e.g., m/z 396 for thiazole derivatives) | |

| TLC | Monitor reaction progress (Rf values) |

Advanced: How can reaction conditions be optimized for higher yield?

Q. Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in piperazine coupling .

- Catalyst Screening : Test coupling agents (EDC vs. DCC) for amide/ester bond formation efficiency .

- Temperature Gradients : Use controlled heating (e.g., microwave-assisted synthesis) to reduce side reactions .

Case Study : achieved a 66.6% yield for a thiazole carbohydrazide by refluxing with hydrazine hydrate for 6 hours, followed by ethanol recrystallization .

Basic: What functional groups dictate reactivity in this compound?

Q. Answer :

- Thiazole Ring : Electrophilic at C-2 and C-5; susceptible to nucleophilic substitution .

- Piperazine Moiety : Basic nitrogen sites enable protonation or coordination with metal catalysts .

- Ester Group : Hydrolyzable under acidic/basic conditions to carboxylic acids or hydrazides .

Advanced: What mechanistic insights exist for thiazole-piperazine ring formation?

Q. Answer :

- Cyclization Mechanisms : Thiazole rings form via Hantzsch synthesis, where α-haloketones react with thioureas. used ethyl 2-chloro-3-oxobutyrate and thiourea derivatives .

- Piperazine Incorporation : Nucleophilic aromatic substitution (SNAr) at the thiazole’s C-2 position, facilitated by electron-withdrawing groups .

Basic: How should stability and storage be managed for this compound?

Q. Answer :

- Storage : Inert atmosphere, desiccated at –20°C to prevent ester hydrolysis .

- Stability Tests : Monitor via HPLC for degradation products (e.g., carboxylic acid formation) .

Advanced: How can computational modeling guide target interaction studies?

Q. Answer :

- Docking Studies : used AutoDock Vina to predict binding affinities of similar thiazole derivatives with cancer-related proteins .

- MD Simulations : Simulate ligand-protein stability over 100 ns to assess binding modes .

Basic: What are common impurities, and how are they mitigated?

Q. Answer :

| Impurity Type | Source | Mitigation Strategy |

|---|---|---|

| Hydrolysis byproducts | Ester degradation | Use anhydrous conditions |

| Unreacted intermediates | Incomplete coupling | Column chromatography |

| Oxidation products | Air exposure | Inert atmosphere storage |

Advanced: How do structural modifications impact biological activity (SAR)?

Q. Answer :

- Thiazole Substituents : Electron-withdrawing groups (e.g., nitro) enhance antimicrobial activity (: MIC = 2 µg/mL for MRSA) .

- Piperazine Flexibility : N-Methylation reduces steric hindrance, improving target binding .

Q. SAR Table :

| Modification | Biological Effect | Reference |

|---|---|---|

| 4-Methyl thiazole | Increased lipophilicity (logP = 2.1) | |

| Piperazine at C-2 | Enhanced CNS penetration | |

| Ethyl ester | Prodrug potential (hydrolyzes in vivo) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.